An In-depth Technical Guide to 1,3-Linolein-2-olein: Structure, Properties, and Methodologies
An In-depth Technical Guide to 1,3-Linolein-2-olein: Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triacylglycerol 1,3-Linolein-2-olein, detailing its chemical structure, physical and chemical properties, and methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipid research, drug development, and related scientific fields.
Chemical Structure and Identification
1,3-Linolein-2-olein is a structured triacylglycerol (TAG) where the glycerol backbone is esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.
Chemical Identifiers:
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Systematic Name: 1,3-Di(cis-9,cis-12-octadecadienoyl)-2-(cis-9-octadecenoyl)glycerol
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Common Names: 1,3-Dilinoleoyl-2-oleoyl-rac-glycerol, Triglyceride LOL
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CAS Number: 2190-22-9[1]
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Molecular Formula: C₅₇H₁₀₀O₆
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Molecular Weight: 881.40 g/mol
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 1,3-Linolein-2-olein is presented in Table 1. It is important to note that some of these values are predicted or derived from structurally similar compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₀O₆ | |
| Molecular Weight | 881.40 g/mol | |
| Physical State | Liquid (at room temperature) | |
| Melting Point | -14.5 to -13.2 °C (estimated for a similar TAG) | [2] |
| Boiling Point | 817.3 ± 65.0 °C (predicted) | [2] |
| Density | 0.9 ± 0.1 g/cm³ (predicted for a similar TAG) | [3] |
| Solubility | Soluble in hexane, methyl acetate, and DMF; slightly soluble in ethanol and chloroform. | [1][4] |
| Purity | Commercially available at >98% | [1] |
| Storage | Recommended storage at -20°C | [1] |
Experimental Protocols
Synthesis of 1,3-Linolein-2-olein
The synthesis of structured triacylglycerols such as 1,3-Linolein-2-olein can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis. A general two-step enzymatic protocol is outlined below.
Step 1: Synthesis of sn-2-Oleoyl-glycerol
This step involves the alcoholysis of triolein to produce 2-monoolein.
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Materials: Triolein, ethanol, immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM), organic solvent (e.g., hexane).
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Procedure:
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Dissolve triolein in hexane.
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Add ethanol and the immobilized lipase to the reaction mixture.
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Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation for a specified duration (e.g., 8-24 hours).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, filter the enzyme from the mixture.
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Purify the resulting 2-monoolein from the reaction mixture using column chromatography.
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Step 2: Esterification with Linoleic Acid
The purified sn-2-oleoyl-glycerol is then esterified with linoleic acid.
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Materials: Purified sn-2-oleoyl-glycerol, linoleic acid, immobilized non-specific lipase (e.g., Novozym 435), organic solvent (e.g., hexane).
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Procedure:
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Dissolve the purified 2-monoolein and linoleic acid in hexane.
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Add the immobilized lipase to the mixture.
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Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation.
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Monitor the formation of 1,3-Linolein-2-olein using HPLC or GC.
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After the reaction reaches the desired conversion, filter out the enzyme.
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Purify the final product, 1,3-Linolein-2-olein, using column chromatography.
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Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantitative analysis of triacylglycerols.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and isopropanol.
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Flow Rate: 1.0 mL/min.
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Detector: ELSD with the nebulizer and evaporator temperatures set appropriately (e.g., 40°C and 60°C, respectively) and nitrogen as the nebulizing gas.
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Sample Preparation: Dissolve the sample in hexane or another suitable organic solvent.
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Quantification: Use an external standard curve of a known concentration of purified 1,3-Linolein-2-olein.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the fatty acid profiling of 1,3-Linolein-2-olein after transesterification.
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Sample Preparation (Transesterification):
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React a known amount of the sample with methanolic HCl or BF₃/methanol to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
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Extract the FAMEs with hexane.
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Wash the hexane layer with water and dry over anhydrous sodium sulfate.
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GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
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Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C) to separate the FAMEs.
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Carrier Gas: Helium.
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Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
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Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
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Identification: Identify the FAMEs by comparing their retention times and mass spectra with those of known standards.
Biological Role and Metabolism
Triacylglycerols are the primary form of energy storage in eukaryotes. The specific biological roles and metabolic fate of 1,3-Linolein-2-olein are not extensively studied, but it is expected to follow the general pathway of dietary triacylglycerol metabolism.
Upon ingestion, 1,3-Linolein-2-olein is hydrolyzed in the small intestine by pancreatic lipase. This enzyme preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free linoleic acid and 2-oleoyl-glycerol. These products are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified to form triacylglycerols, packaged into chylomicrons, and secreted into the lymphatic system, eventually entering the bloodstream.
In the circulation, lipoprotein lipase, located on the surface of endothelial cells, hydrolyzes the triacylglycerols in chylomicrons, releasing fatty acids and glycerol. The released linoleic and oleic acids can be taken up by peripheral tissues for energy production via β-oxidation or stored as triacylglycerols in adipose tissue.
The constituent fatty acids, linoleic acid (an omega-6 fatty acid) and oleic acid (an omega-9 fatty acid), are known to have various biological activities and can serve as precursors for the synthesis of signaling molecules. For instance, linoleic acid can be converted to arachidonic acid, a precursor for eicosanoids which are involved in inflammation and other physiological processes.
Visualizations
Chemical Structure of 1,3-Linolein-2-olein
Caption: Molecular structure of 1,3-Linolein-2-olein.
General Metabolic Pathway of 1,3-Linolein-2-olein
Caption: Generalized metabolic pathway of 1,3-Linolein-2-olein.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of 1,3-Linolein-2-olein.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]
- 4. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
